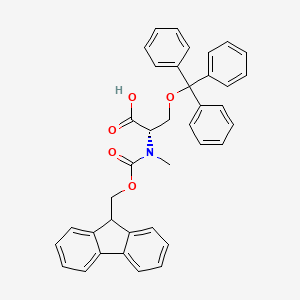
Fmoc-N-Me-Ser(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Methyl-Serine(Trityl)-OH is a derivative of serine, an amino acid, that is commonly used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine(Trityl)-OH typically involves the protection of the serine hydroxyl group with the trityl group and the amino group with the Fmoc group. The process generally follows these steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using trityl chloride in the presence of a base such as pyridine.
Methylation of the Amino Group: The amino group is methylated using a methylating agent like methyl iodide.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-Serine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Methyl-Serine(Trityl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trityl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trityl group is removed using an acid like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HATU or DIC are used to form peptide bonds under mild conditions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Serine(Trityl)-OH is incorporated at desired positions.
Scientific Research Applications
Fmoc-N-Methyl-Serine(Trityl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-Serine(Trityl)-OH involves its incorporation into peptides during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Trityl group is removed under acidic conditions, revealing the free amino and hydroxyl groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Serine(Trityl)-OH: Similar to Fmoc-N-Methyl-Serine(Trityl)-OH but without the methylation of the amino group.
Fmoc-Threonine(Trityl)-OH: Another amino acid derivative used in peptide synthesis with a similar protecting group strategy.
Uniqueness
Fmoc-N-Methyl-Serine(Trityl)-OH is unique due to the methylation of the amino group, which can influence the properties of the resulting peptides, such as their stability and biological activity. This makes it a valuable tool in the synthesis of peptides with specific characteristics .
Properties
Molecular Formula |
C38H33NO5 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxypropanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |
InChI Key |
JNGHYLDUUAEJDZ-DHUJRADRSA-N |
Isomeric SMILES |
CN([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CN(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
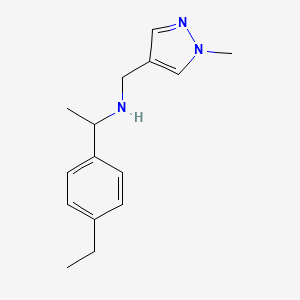
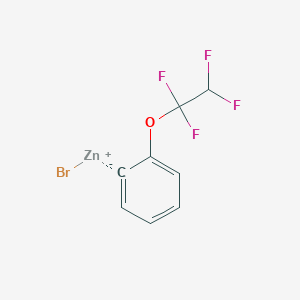

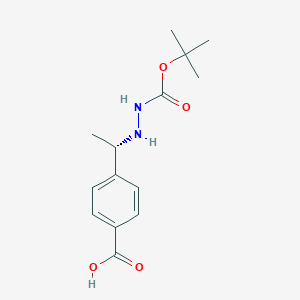
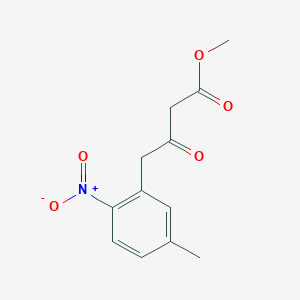
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
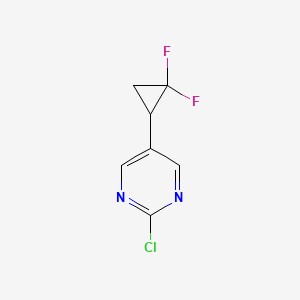
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
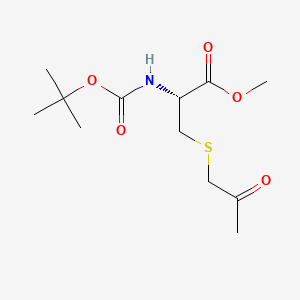
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
